

1,3-Dicyclohexylpropane as a liquid organic hydrogen carrier (LOHC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dicyclohexylpropane

Cat. No.: B3051180

[Get Quote](#)

An In-depth Technical Guide to **1,3-Dicyclohexylpropane** as a Liquid Organic Hydrogen Carrier (LOHC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid Organic Hydrogen Carriers (LOHCs) represent a promising technology for the safe and efficient storage and transportation of hydrogen. Among the various LOHC candidates, the 1,3-diphenylpropane / **1,3-dicyclohexylpropane** system offers a compelling profile due to its favorable thermodynamic properties and purely hydrocarbon structure. This technical guide provides a comprehensive overview of **1,3-dicyclohexylpropane** as the hydrogen-rich form of this LOHC pair, focusing on its core properties, experimental protocols for hydrogenation and dehydrogenation, and the underlying reaction pathways.

Core Properties and Performance Metrics

1,3-Dicyclohexylpropane serves as the hydrogenated, or "charged," form in this LOHC system, with 1,3-diphenylpropane being its dehydrogenated, or "discharged," counterpart. The process is reversible, involving the catalytic hydrogenation of 1,3-diphenylpropane to store hydrogen and the catalytic dehydrogenation of **1,3-dicyclohexylpropane** to release hydrogen.

The performance of an LOHC is intricately linked to the molecular structure of both its hydrogen-lean and hydrogen-rich forms. In the case of the **1,3-diphenylpropane/1,3-dicyclohexylpropane** LOHC system, the propane bridge connecting the two rings provides a degree of flexibility to the molecule, influencing its thermodynamic properties.[\[1\]](#)

A key advantage of this system is its purely hydrocarbon nature. Studies comparing it to ether-based LOHCs, such as those based on benzyl phenyl ether and dibenzyl ether, have found that the introduction of an oxygen atom is not thermodynamically advantageous for the dehydrogenation reaction.[\[1\]](#) This suggests that the **1,3-diphenylpropane/1,3-dicyclohexylpropane** pair presents a viable thermodynamic profile for hydrogen storage without the need for heteroatoms to alter the reaction enthalpies and Gibbs free energies.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative data for the **1,3-dicyclohexylpropane** LOHC system.

Property	Value	Unit
Gravimetric Hydrogen Storage Capacity	6.2	wt%
Volumetric Hydrogen Density	54.3	kg H ₂ /m ³
Molar Mass (1,3-dicyclohexylpropane)	208.38	g/mol
Molar Mass (1,3-diphenylpropane)	196.29	g/mol
Density (1,3-dicyclohexylpropane)	0.8728	g/cm ³
Dehydrogenation Enthalpy (ΔH _{dehydro})	~65-68	kJ/mol H ₂

Hydrogenation and Dehydrogenation Cycles

The core of the LOHC technology lies in the reversible catalytic hydrogenation and dehydrogenation reactions. Thermodynamic analysis shows that the dehydrogenation reaction is endothermic, requiring an energy input, while the hydrogenation reaction is exothermic.[\[1\]](#)

Hydrogenation: Storing Hydrogen

The synthesis of **1,3-dicyclohexylpropane** is typically achieved through the catalytic hydrogenation of its aromatic precursor, 1,3-diphenylpropane. This process involves the addition of hydrogen across the double bonds of the phenyl rings, converting them into saturated cyclohexane rings.[\[1\]](#) Commonly used heterogeneous catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[\[1\]](#)

Dehydrogenation: Releasing Hydrogen

The release of hydrogen from **1,3-dicyclohexylpropane** is achieved through catalytic dehydrogenation, which converts the cyclohexyl rings back into aromatic rings, yielding 1,3-diphenylpropane and high-purity hydrogen gas. This endothermic process requires an energy input and is typically carried out at elevated temperatures over platinum (Pt) or palladium (Pd) based catalysts.

Experimental Protocols

1. Hydrogenation of 1,3-Diphenylpropane

This protocol describes the general procedure for the catalytic hydrogenation of 1,3-diphenylpropane to **1,3-dicyclohexylpropane** using a palladium on carbon (Pd/C) catalyst and a hydrogen balloon at atmospheric pressure.

Materials:

- 1,3-diphenylpropane
- 10% Palladium on carbon (Pd/C)
- Ethanol (or other suitable solvent like ethyl acetate)
- Hydrogen gas (balloon)

- Inert gas (Argon or Nitrogen)
- Round-bottom flask with a stir bar
- Septa
- Needles and tubing for gas handling
- Filtration apparatus (e.g., Celite on a sintered glass funnel)

Procedure:

- **Reactor Setup:** Place a magnetic stir bar in a dry round-bottom flask and seal it with a septum.
- **Inert Atmosphere:** Purge the flask with an inert gas (Argon or Nitrogen) for several minutes to remove air.
- **Catalyst Addition:** Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst to the flask. The amount of catalyst can range from 1 to 10 mol% relative to the substrate.
- **Solvent and Substrate Addition:** Add ethanol to the flask to create a slurry with the catalyst. Then, add the 1,3-diphenylpropane.
- **Hydrogen Purge:** Connect the flask to a hydrogen balloon via a needle. Carefully evacuate the flask and backfill with hydrogen. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.
- **Reaction:** Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete, carefully purge the flask with an inert gas to remove any remaining hydrogen.
- **Catalyst Removal:** Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used for the reaction. Caution: The used Pd/C

catalyst can be pyrophoric. Do not allow the filter cake to dry completely and handle it with care.

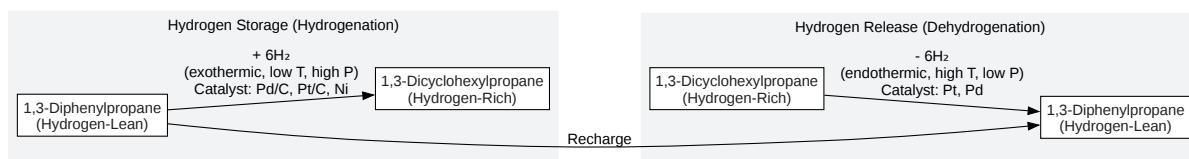
- Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude **1,3-dicyclohexylpropane**. The product can be further purified by distillation if necessary.

2. Dehydrogenation of **1,3-Dicyclohexylpropane**

This protocol is adapted from procedures for the dehydrogenation of similar LOHC materials, such as perhydro-dibenzyltoluene, and outlines a method using a continuous flow reactor.

Materials:

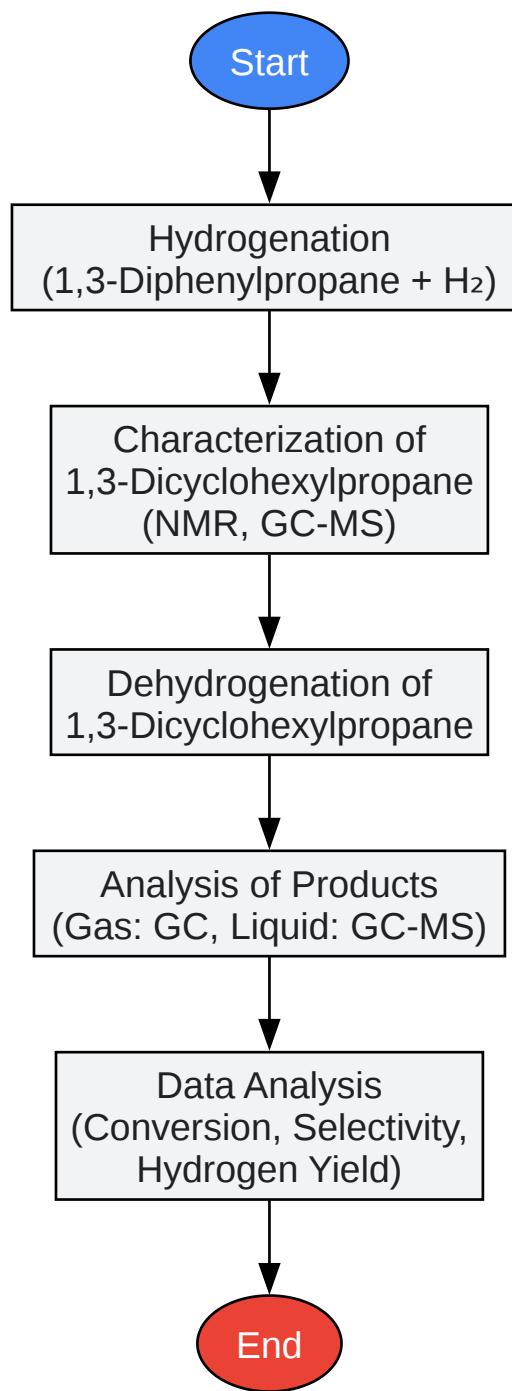
- **1,3-dicyclohexylpropane**
- Platinum-based catalyst (e.g., Pt on Al₂O₃)
- Continuous flow reactor system (e.g., packed bed reactor)
- High-performance liquid pump
- Gas-liquid separator
- Temperature and pressure controllers
- Analytical equipment for gas and liquid analysis (e.g., GC)


Procedure:

- Catalyst Packing: Pack the continuous flow reactor with the platinum-based catalyst.
- System Purge: Purge the entire system with an inert gas to remove any air.
- Reaction Startup: Heat the reactor to the desired dehydrogenation temperature, typically in the range of 250-320°C.
- LOHC Feed: Pump the liquid **1,3-dicyclohexylpropane** into the heated reactor at a controlled flow rate.

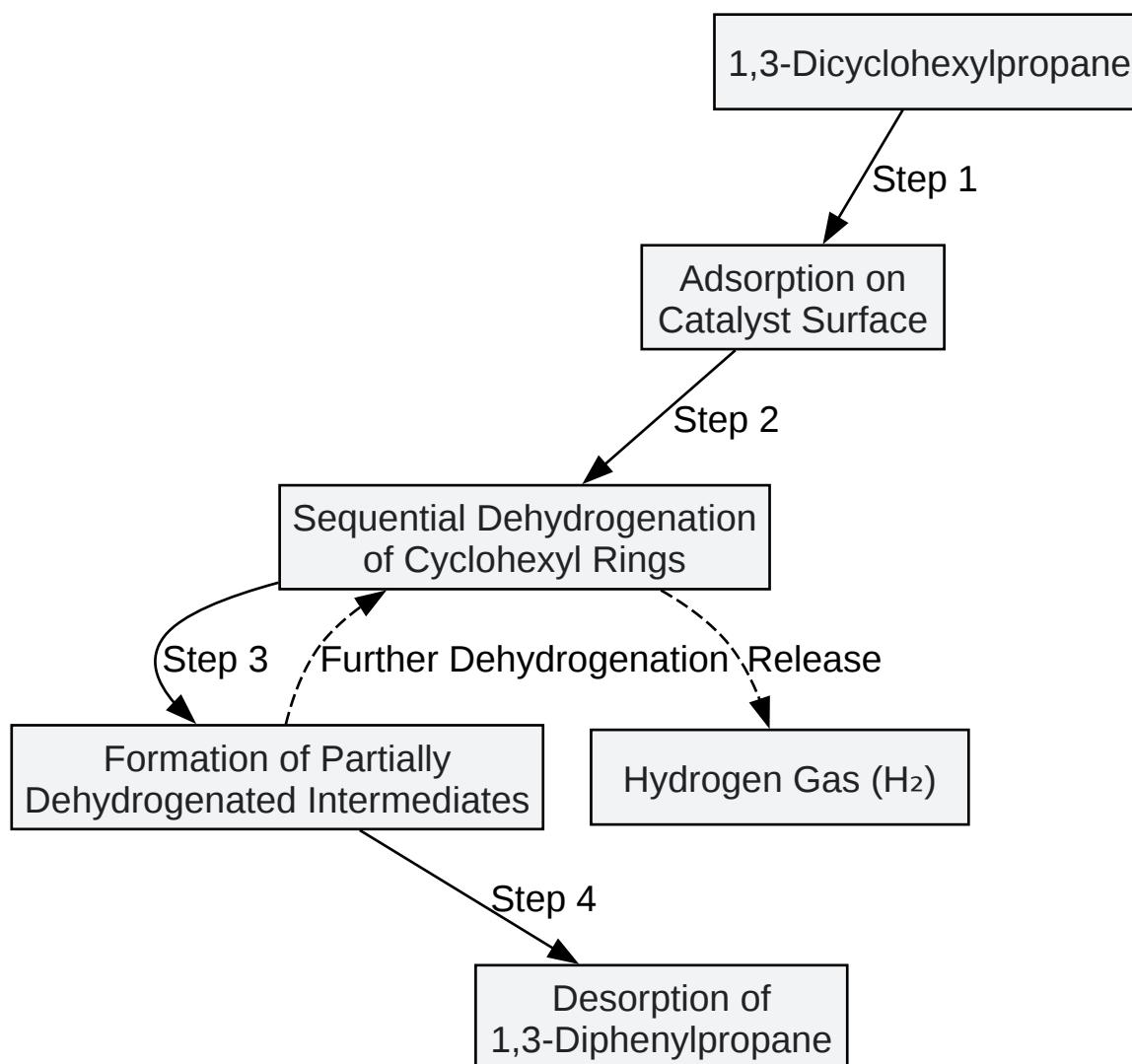
- Dehydrogenation: As the LOHC passes over the catalyst bed, it dehydrogenates, producing a mixture of 1,3-diphenylpropane, partially dehydrogenated intermediates, and hydrogen gas.
- Product Separation: The reaction mixture exits the reactor and enters a gas-liquid separator. The gaseous hydrogen is separated from the liquid LOHC mixture.
- Analysis: The composition of the released gas and the liquid product stream can be analyzed online or offline using GC to determine the conversion and selectivity of the reaction.
- Product Collection: The dehydrogenated LOHC (a mixture rich in 1,3-diphenylpropane) is collected from the bottom of the separator.

Signaling Pathways and Experimental Workflows


Hydrogenation/Dehydrogenation Cycle

[Click to download full resolution via product page](#)

Caption: The reversible hydrogenation and dehydrogenation cycle of the 1,3-diphenylpropane/**1,3-dicyclohexylpropane** LOHC system.


Experimental Workflow for LOHC Performance Evaluation

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for evaluating the performance of the **1,3-dicyclohexylpropane** LOHC system.

Proposed Dehydrogenation Reaction Pathway

[Click to download full resolution via product page](#)

Caption: A simplified proposed reaction pathway for the catalytic dehydrogenation of **1,3-dicyclohexylpropane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [1,3-Dicyclohexylpropane as a liquid organic hydrogen carrier (LOHC)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3051180#1-3-dicyclohexylpropane-as-a-liquid-organic-hydrogen-carrier-lohc>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com